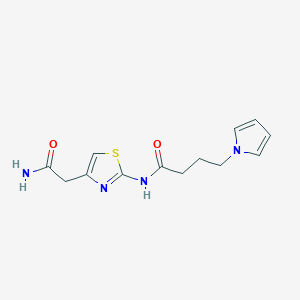
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that features a thiazole ring, a pyrrole ring, and an amide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-halo ketone under basic conditions.
Introduction of the Pyrrole Ring: Using a pyrrole derivative, possibly through a coupling reaction.
Amide Bond Formation: Coupling the thiazole and pyrrole intermediates with an appropriate amine under amide bond-forming conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo several types of chemical reactions:
Oxidation: The thiazole and pyrrole rings can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyrrole rings.
Reduction: Amine derivatives.
Substitution: Substituted thiazole and pyrrole derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide would depend on its specific biological target. Generally, compounds with thiazole and pyrrole rings can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyrrole Derivatives: Often used in the synthesis of pharmaceuticals due to their biological activity.
Uniqueness
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the combination of thiazole and pyrrole rings, which may confer distinct biological activities and chemical reactivity compared to other compounds.
属性
分子式 |
C13H16N4O2S |
|---|---|
分子量 |
292.36 g/mol |
IUPAC 名称 |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C13H16N4O2S/c14-11(18)8-10-9-20-13(15-10)16-12(19)4-3-7-17-5-1-2-6-17/h1-2,5-6,9H,3-4,7-8H2,(H2,14,18)(H,15,16,19) |
InChI 键 |
NCBNJUQYLMXCAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)CCCC(=O)NC2=NC(=CS2)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















